molecular formula C10H10N2O3S2 B2665954 4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 338978-78-2

4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

Cat. No.: B2665954
CAS No.: 338978-78-2
M. Wt: 270.32
InChI Key: GAHYTGITLYQGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is a chemical compound known for its diverse applications in scientific research and industry. This compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. The presence of the sulfone group enhances its chemical reactivity and stability, making it a valuable compound in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 4-methoxyphenyl hydrazine with methyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized using an oxidizing agent such as bromine or iodine to yield the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in research and industry .

Scientific Research Applications

4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with cellular targets through the thiadiazole ring. This ring structure allows the compound to cross cellular membranes and bind to specific proteins and enzymes, disrupting their normal function. The sulfone group enhances the compound’s stability and reactivity, making it effective in various biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfide
  • 4-Methoxyphenyl 1,2,3-thiadiazol-5-yl sulfoxide
  • 4-Methylphenyl 1,2,3-thiadiazol-5-yl sulfone

Uniqueness

4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone stands out due to the presence of both the methoxy and methyl groups, which enhance its chemical reactivity and biological activity. These substituents provide unique properties that make it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

5-(4-methoxyphenyl)sulfonyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S2/c1-7-10(16-12-11-7)17(13,14)9-5-3-8(15-2)4-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHYTGITLYQGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648982
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.